molecular formula C17H18N4O3S B253817 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide

2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide

Cat. No. B253817
M. Wt: 358.4 g/mol
InChI Key: AWVWIMSPFXDCCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide, also known as CEPA, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. CEPA belongs to the class of thioacetamide derivatives and has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties.

Mechanism of Action

2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide exerts its therapeutic effects through various mechanisms. It has been shown to inhibit the activity of NF-kB, a transcription factor that regulates the expression of pro-inflammatory cytokines. 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide also induces apoptosis in cancer cells by activating the caspase pathway. Furthermore, 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide inhibits the replication of the hepatitis C virus by targeting the NS5B polymerase.
Biochemical and Physiological Effects:
2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide has been shown to have minimal toxicity and is well-tolerated in animal studies. It has been shown to have a half-life of approximately 4 hours in rats and is rapidly eliminated from the body. 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide has been shown to have low binding affinity for plasma proteins and does not accumulate in tissues.

Advantages and Limitations for Lab Experiments

2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. It has been shown to have minimal toxicity and is well-tolerated in animal studies. However, 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide has some limitations for lab experiments. It has low solubility in water and requires the use of organic solvents for experimentation. Furthermore, 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide has limited stability in solution and requires careful storage conditions.

Future Directions

For research on 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide include:
1. Optimization of the synthesis method to obtain higher yields and purity.
2. Evaluation of the pharmacokinetics and pharmacodynamics of 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide in humans.
3. Investigation of the potential of 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide as an anti-inflammatory, anti-cancer, and anti-viral agent in clinical trials.
4. Identification of the molecular targets of 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide and elucidation of its mechanism of action.
5. Development of novel formulations of 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide to improve its solubility and stability.
In conclusion, 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. It has been extensively studied for its anti-inflammatory, anti-cancer, and anti-viral properties. 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide exerts its therapeutic effects through various mechanisms and has minimal toxicity. Although 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide has some limitations for lab experiments, it has potential for further development as a therapeutic agent. Future research on 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide should focus on optimizing the synthesis method, evaluating its pharmacokinetics and pharmacodynamics in humans, and investigating its potential as a therapeutic agent in clinical trials.

Synthesis Methods

The synthesis of 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide involves the reaction of 4-ethoxyaniline with ethyl cyanoacetate in the presence of a base to form an intermediate product. The intermediate product is then reacted with thiourea to form the final product 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide. The synthesis of 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide has been optimized to obtain high yields and purity.

Scientific Research Applications

2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide has also been studied for its anti-cancer properties. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth. Furthermore, 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide has been studied for its anti-viral properties. It has been shown to inhibit the replication of the hepatitis C virus.

properties

Product Name

2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide

Molecular Formula

C17H18N4O3S

Molecular Weight

358.4 g/mol

IUPAC Name

2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide

InChI

InChI=1S/C17H18N4O3S/c1-3-14-13(9-18)16(23)21-17(20-14)25-10-15(22)19-11-5-7-12(8-6-11)24-4-2/h5-8H,3-4,10H2,1-2H3,(H,19,22)(H,20,21,23)

InChI Key

AWVWIMSPFXDCCD-UHFFFAOYSA-N

Isomeric SMILES

CCC1=C(C(=O)N=C(N1)SCC(=O)NC2=CC=C(C=C2)OCC)C#N

SMILES

CCC1=C(C(=O)N=C(N1)SCC(=O)NC2=CC=C(C=C2)OCC)C#N

Canonical SMILES

CCC1=C(C(=O)N=C(N1)SCC(=O)NC2=CC=C(C=C2)OCC)C#N

Origin of Product

United States

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